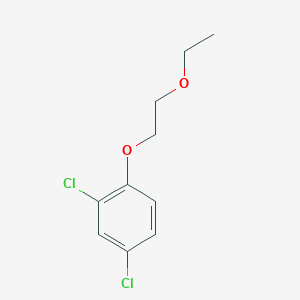
2,4-dichloro-1-(2-ethoxyethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-1-(2-ethoxyethoxy)benzene is an organic compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of an ethane backbone substituted with a 2,4-dichlorophenoxy group and an ethoxy group. This compound is known for its applications in agriculture as a herbicide, where it is used to control broadleaf weeds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-1-(2-ethoxyethoxy)benzene typically involves the reaction of 2,4-dichlorophenol with ethylene oxide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2,4-dichlorophenol attacks the ethylene oxide, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reactants and solvents, and the reaction is typically conducted under an inert atmosphere to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-dichloro-1-(2-ethoxyethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dechlorinated or partially dechlorinated products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dechlorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
2,4-Dichloro-1-(2-ethoxyethoxy)benzene serves as a precursor in the synthesis of more complex organic molecules. Its chlorinated benzene structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable in developing new compounds in organic chemistry.
Biological Studies
Research has indicated that this compound interacts with various biological systems. Studies have been conducted to assess its effects on enzyme activity and potential therapeutic applications. For instance, investigations into its cytotoxicity and biochemical interactions have been documented, highlighting its relevance in pharmacological research.
Environmental Science
The compound is also studied for its role in environmental chemistry, particularly regarding its degradation pathways and potential as a pollutant. Understanding its behavior in various environmental conditions can inform regulations and remediation strategies for contaminated sites.
Case Study 1: Synthesis of Derivatives
A study published in a peer-reviewed journal explored the synthesis of derivatives of this compound through various substitution reactions. The findings demonstrated that modifying the ethoxy group can significantly alter the compound's reactivity and biological activity, suggesting pathways for developing new pharmaceuticals.
Case Study 2: Toxicological Assessment
In another investigation focused on toxicological assessments, researchers evaluated the effects of this compound on mammalian cell lines. The study revealed dose-dependent cytotoxic effects, providing insights into its safety profile and potential risks associated with exposure.
Wirkmechanismus
The mechanism of action of 2,4-dichloro-1-(2-ethoxyethoxy)benzene as a herbicide involves the disruption of plant growth processes. It mimics natural plant hormones known as auxins, leading to uncontrolled growth and eventually plant death. The compound targets specific receptors and pathways involved in plant growth regulation, causing physiological responses such as abnormal growth, senescence, and cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid: Another phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid: A related compound with additional chlorine substitution.
Mecoprop: A phenoxy herbicide with a similar mode of action.
Uniqueness
2,4-dichloro-1-(2-ethoxyethoxy)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
10140-84-8 |
|---|---|
Molekularformel |
C10H12Cl2O2 |
Molekulargewicht |
235.1 g/mol |
IUPAC-Name |
2,4-dichloro-1-(2-ethoxyethoxy)benzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-2-13-5-6-14-10-4-3-8(11)7-9(10)12/h3-4,7H,2,5-6H2,1H3 |
InChI-Schlüssel |
XFTJLWMVEBPEKO-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Kanonische SMILES |
CCOCCOC1=C(C=C(C=C1)Cl)Cl |
Key on ui other cas no. |
10140-84-8 |
Synonyme |
1-(2,4-Dichlorophenoxy)-2-ethoxyethane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















